molecular formula C21H16FN5O4 B2448355 methyl 2-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1021020-54-1

methyl 2-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No. B2448355
CAS RN: 1021020-54-1
M. Wt: 421.388
InChI Key: QEWMSIASCTVWQM-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a fluorophenyl group, a pyrazolotriazine ring, and an acetylamino benzoate group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group, pyrazolotriazine ring, and acetylamino benzoate group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorophenyl group, the pyrazolotriazine ring, and the acetylamino benzoate group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group, pyrazolotriazine ring, and acetylamino benzoate group could affect properties such as solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the synthesis of novel derivatives related to methyl 2-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate, exhibiting moderate antibacterial activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020).

Synthesis of Heterocyclic Systems

The compound has been utilized in the synthesis of heterocyclic systems, such as pyrazolo[1,5-d][1,2,4]triazines. These systems play a significant role in the development of new molecules with potential pharmaceutical applications (Kurasawa et al., 1988).

Pharmacokinetics and Metabolism Studies

Pharmacokinetics and metabolism studies of compounds structurally similar to this compound have been conducted. These studies provide insights into the bioavailability and metabolic pathways of such compounds (Jones et al., 2006).

Structural Characterization

Structural characterization of compounds related to this compound has been conducted, providing detailed insights into their molecular structure, which is crucial for understanding their reactivity and potential applications (Kariuki et al., 2021).

Synthesis and Biological Activity

The compound has been used in the synthesis of pyrazolo[1,5-d][1,2,4]triazines, with studies conducted to evaluate their biological activity. These studies are vital in exploring the therapeutic potential of such compounds (Fedotov & Hotsulia, 2022).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. It could potentially interact with biological systems in a variety of ways, depending on its structure and properties .

Future Directions

Future research on this compound could involve exploring its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential uses, and assessing its safety and environmental impact .

properties

IUPAC Name

methyl 2-[[2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O4/c1-31-21(30)15-4-2-3-5-16(15)24-19(28)11-26-20(29)18-10-17(25-27(18)12-23-26)13-6-8-14(22)9-7-13/h2-10,12H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWMSIASCTVWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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